molecular formula C12H22N2O B1465453 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one CAS No. 1247496-75-8

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one

Cat. No. B1465453
CAS RN: 1247496-75-8
M. Wt: 210.32 g/mol
InChI Key: XCSICXJMFZFTPM-UHFFFAOYSA-N
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Description

Piperidones, such as 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of an aldehyde, a ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .


Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidones have been synthesized through various reactions, including three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, (S)-1-(3-Aminopiperidin-1-yl)ethanone, the molecular weight is 142.20 g/mol, and it has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Combinatorial Chemistry and Scaffold Development

A study by Schramm et al. (2010) presents the synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines from a piperidine building block. This process involves nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, yielding new scaffolds for combinatorial chemistry. The structural analysis of these compounds was facilitated through single-crystal X-ray structure analysis, illustrating their potential as versatile components in the design of combinatorial libraries for drug discovery and development (Schramm, H., Saak, W., Hoenke, C., & Christoffers, J., 2010).

Asymmetric Synthesis of 3-Aminopiperidine Derivatives

Royal et al. (2016) describe a method for the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, providing an efficient entry to enantioenriched 3-aminopiperidine derivatives. This approach is significant for the synthesis of compounds with potential biological activity, as it allows for the production of valuable chiral 3-aminopiperidines with high yields and enantiomeric excesses. The study underscores the importance of 3-aminopiperidine as a core structure within many natural products and pharmaceutical drugs, highlighting its broad applicability in medicinal chemistry (Royal, T., Dudognon, Y., Berhal, F., Bastard, Y., Boudet, B., Ayad, T., & Ratovelomanana-Vidal, V., 2016).

One-pot Synthesis for Pharmaceutical and Biological Relevance

Ortiz et al. (2014) developed a highly efficient one-pot synthesis method for 3-azidopiperidines via intramolecular cyclization of unsaturated amines. This technique enables the versatile use of azide functionality in the preparation and biological studies of piperidine-containing structures. The expansion of this strategy for direct incorporation of various nitrogen nucleophiles offers a rapid and modular synthesis approach for 3-amino and 3-amidopiperidines, compounds of significant pharmaceutical and biological interest. This method's regioselectivity, producing anti-Markovnikov-type adducts, complements existing amino functionalization techniques of olefins, broadening the scope of piperidine derivatives in drug development (Ortiz, G. X., Kang, B., & Wang, Q., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For a related compound, Piperidine, it is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biochemical Analysis

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, leading to increased levels of active GLP-1 . This interaction is crucial for its potential therapeutic effects in managing type 2 diabetes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the signaling pathways associated with GLP-1, leading to enhanced insulin secretion and improved glycemic control . Additionally, this compound has been observed to modulate the expression of genes involved in glucose metabolism, further contributing to its antidiabetic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DPP-4. By inhibiting DPP-4, the compound prevents the degradation of GLP-1, thereby prolonging its activity and enhancing its effects on insulin secretion and glucose regulation . This inhibition is achieved through competitive binding to the active site of DPP-4, which blocks the enzyme’s ability to cleave GLP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability and sustained activity over extended periods, with long-term benefits observed in both in vitro and in vivo studies . Chronic treatment with this compound has been shown to maintain elevated levels of active GLP-1 and improve glycemic control in diabetic rodent models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound are effective in enhancing GLP-1 activity and improving glycemic control, while higher doses may lead to adverse effects such as hypoglycemia . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation. The compound interacts with enzymes such as DPP-4, which plays a crucial role in the degradation of incretin hormones . By inhibiting DPP-4, this compound enhances the activity of GLP-1, leading to improved glucose metabolism and insulin secretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a significant volume of distribution indicating widespread tissue penetration . Its binding to target proteins in plasma and peripheral tissues further enhances its distribution and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DPP-4 and GLP-1 . This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSICXJMFZFTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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